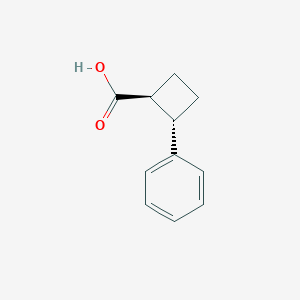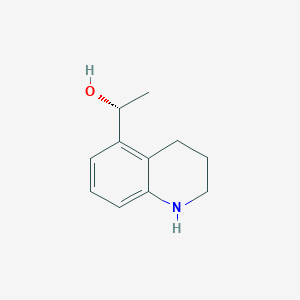
(R)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining the desired enantiomeric purity. The use of advanced chiral catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be further reduced to form more saturated derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethanal or ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethanoic acid.
Reduction: Formation of more saturated tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antiviral activities .
Medicine
In medicinal chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatile reactivity and chiral properties make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
- 1-(1,2,3,4-Tetrahydroquinolin-5-yl)propan-1-ol
- 1-(1,2,3,4-Tetrahydroquinolin-5-yl)butan-1-ol
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (S)-enantiomer or other homologous compounds. The presence of the ethanol group also provides additional reactivity, making it a versatile intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(1R)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2,4,6,8,12-13H,3,5,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
MYOLWRSZWXGBAI-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=C2CCCNC2=CC=C1)O |
Kanonische SMILES |
CC(C1=C2CCCNC2=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


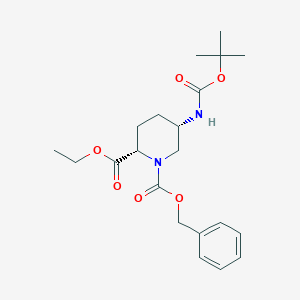
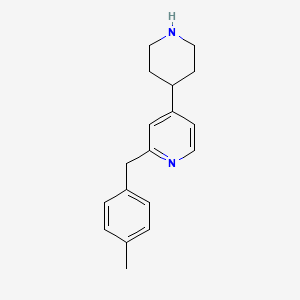
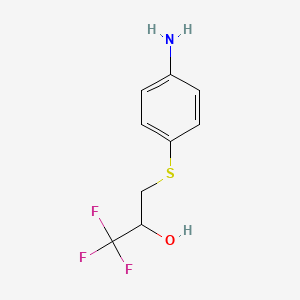
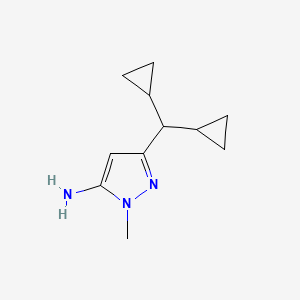
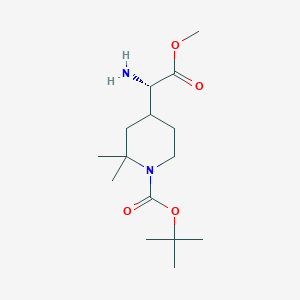
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
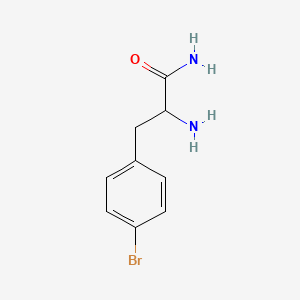
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
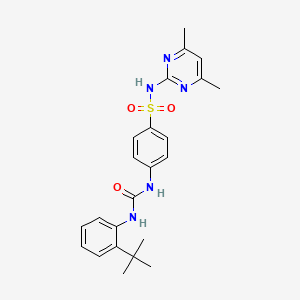
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
